4-(4-Butylbenzoyl)quinoline
Overview
Description
4-(4-Butylbenzoyl)quinoline is a nitrogen-based heterocyclic aromatic compound It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butylbenzoyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic or basic conditions . Another method involves the Pfitzinger reaction, where isatins react with ketones in the presence of a base to form quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers a greener and more efficient approach. This method can significantly reduce reaction times and improve yields compared to traditional heating methods . Additionally, solvent-free conditions and the use of recyclable catalysts are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Butylbenzoyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Butylbenzoyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Butylbenzoyl)quinoline involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
4-(4-Butylbenzoyl)quinoline can be compared with other quinoline derivatives:
4-Phenylquinoline: Similar to this compound but with a phenyl group instead of a butylbenzoyl group, leading to different chemical properties and applications.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity and potential as intermediates in organic synthesis.
Uniqueness: The presence of the butylbenzoyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-butylphenyl)-quinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-14-21-19-8-5-4-7-17(18)19/h4-5,7-14H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFOWSOJRKKUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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